5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at the 5 and 6 positions, as well as a chloromethyl group at the 2 position of the benzimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride typically involves the chlorination of a benzimidazole precursor. One common method starts with the chlorination of 2-methylbenzimidazole using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl group. Subsequent chlorination at the 5 and 6 positions can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. The final product is often purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to remove chlorine atoms or to modify the benzimidazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzimidazole derivative, while oxidation can produce a benzimidazole with additional oxygen-containing functional groups.
Scientific Research Applications
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications, including as anti-inflammatory and antiparasitic agents.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylbenzimidazole: Lacks the chlorine atoms at the 5 and 6 positions, resulting in different chemical and biological properties.
5,6-Dichlorobenzimidazole:
2-Methylbenzimidazole: Lacks both the chlorine atoms and the chloromethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the chloromethyl group and the chlorine atoms at the 5 and 6 positions. This combination of functional groups enhances its reactivity and allows for a wider range of chemical modifications and applications compared to similar compounds .
Properties
CAS No. |
89218-86-0 |
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Molecular Formula |
C8H6Cl4N2 |
Molecular Weight |
272.0 g/mol |
IUPAC Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C8H5Cl3N2.ClH/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8;/h1-2H,3H2,(H,12,13);1H |
InChI Key |
BRBRWXMVNBBJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl.Cl |
Origin of Product |
United States |
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